![molecular formula C15H13F3N2O B5563349 N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)
N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
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Description
N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, commonly known as MPTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTU is a urea derivative and is widely used as a research tool in various biological studies.
Scientific Research Applications
Cytokinin Activity and Plant Morphogenesis
Research on urea derivatives, including those structurally similar to N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, has shown significant cytokinin activity, which is crucial for promoting cell division and differentiation in plants. Specifically, studies like those by Takahashi et al. (1978) and Ricci & Bertoletti (2009) have demonstrated the effectiveness of N-phenyl-N'-(4-pyridyl)urea derivatives in tobacco callus bioassays, indicating potential applications in plant tissue culture and agricultural biotechnology (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978) (Ricci & Bertoletti, 2009).
Nitrogen Fertilization in Agriculture
Urea derivatives, such as N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, are relevant in agricultural settings, particularly in nitrogen fertilization. Studies by Norman et al. (2009) have investigated the use of urea and its derivatives as nitrogen sources for crops like rice, focusing on their efficiency and environmental impact (Norman, Wilson, Slaton, Griggs, Bushong, & Gbur, 2009).
Anticancer Research
Urea derivatives have been explored in the field of cancer research. Denoyelle et al. (2012) and Mustafa, Perveen, & Khan (2014) have identified certain N,N'-diarylureas as potential anti-cancer agents, opening up avenues for developing new therapeutic strategies (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012) (Mustafa, Perveen, & Khan, 2014).
Molecular Interactions and Stability
Urea derivatives are also significant in studying molecular interactions and stability. Research by Boiocchi et al. (2004) and Lloyd & Steed (2011) illustrates how these compounds interact with different ions and molecules, influencing their stability and reactivity (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004) (Lloyd & Steed, 2011).
Catalyst Development in Organic Chemistry
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a related compound, has been extensively used as a catalyst in organic chemistry, as reported by Zhang, Bao, & Xing (2014). This highlights the potential of urea derivatives in facilitating various chemical reactions (Zhang, Bao, & Xing, 2014).
CNS Agents and Pharmaceutical Applications
Studies like those by Rasmussen et al. (1978) demonstrate the potential of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas in treating central nervous system disorders, indicating potential pharmaceutical applications for similar urea derivatives (Rasmussen, Gardocki, Plampin, Twardzik, Reynolds, Molinari, Schwartz, Bennetts, Price, & Marakowski, 1978).
Environmental Impact and Soil Microbial Communities
The impact of phenylurea herbicides on soil microbial communities has been studied by El Fantroussi, Verschuere, Verstraete, & Top (1999), providing insights into the ecological implications of using urea derivatives in agriculture (El Fantroussi, Verschuere, Verstraete, & Top, 1999).
Nitrogen Losses in Agriculture
The use of urease inhibitors with urea fertilizers, like those in Souza, Rosen, & Venterea (2019) studies, aims to reduce nitrogen losses in agricultural practices, highlighting the environmental benefits of modifying urea derivatives for agricultural use (Souza, Rosen, & Venterea, 2019).
properties
IUPAC Name |
1-(3-methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-10-3-2-4-13(9-10)20-14(21)19-12-7-5-11(6-8-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTAFTRKYXNAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
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